molecular formula C10H13NOS B11899730 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol CAS No. 90265-80-8

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B11899730
CAS No.: 90265-80-8
M. Wt: 195.28 g/mol
InChI Key: FKHHRLRTYCSXNU-UHFFFAOYSA-N
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Description

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is a heterocyclic compound that features a tetrahydroisoquinoline core with a methylthio group at the 7-position and a hydroxyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.

    Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents under controlled conditions.

    Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring with similar functional groups.

    Thiazole Derivatives: Compounds with a thiazole ring and similar substituents.

Uniqueness

7-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol is unique due to its specific combination of a tetrahydroisoquinoline core with a methylthio and hydroxyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

90265-80-8

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

7-methylsulfanyl-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C10H13NOS/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,10-12H,5-6H2,1H3

InChI Key

FKHHRLRTYCSXNU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(CNC2)O

Origin of Product

United States

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